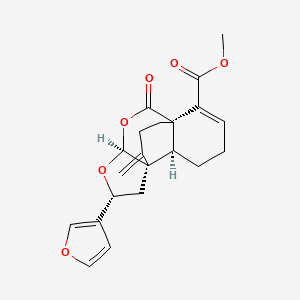
Chitin synthase inhibitor 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitin synthase inhibitor 6 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of arthropods, and other organisms. By inhibiting chitin synthase, this compound can disrupt the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitors often involves the design and creation of specific chemical structures that can effectively bind to and inhibit the enzyme. One common approach is the synthesis of maleimide compounds, which have shown significant inhibitory activity against chitin synthase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of chitin synthase inhibitors may involve large-scale chemical synthesis processes, including the use of bioreactors and fermentation techniques. These methods allow for the efficient production of the compound in large quantities, ensuring its availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Chitin synthase inhibitor 6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the chemical structure of the compound, potentially enhancing its inhibitory activity or altering its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new chemical entities with modified functional groups .
Aplicaciones Científicas De Investigación
Chitin synthase inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of chitin synthesis and inhibition. In biology, it is employed to investigate the role of chitin in various organisms and to develop new antifungal and insecticidal agents .
In medicine, chitin synthase inhibitors are being explored as potential treatments for fungal infections, particularly those caused by drug-resistant strains. The compound’s ability to disrupt chitin synthesis makes it a promising candidate for the development of new antifungal drugs . In industry, chitin synthase inhibitors are used in the production of agricultural fungicides and insecticides, helping to protect crops from fungal and insect pests .
Mecanismo De Acción
Chitin synthase inhibitor 6 exerts its effects by binding to the active site of the chitin synthase enzyme, preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and exoskeletons in arthropods . The molecular targets of the compound include the catalytic domain of chitin synthase and the transmembrane regions involved in chitin transport .
Comparación Con Compuestos Similares
Chitin synthase inhibitor 6 can be compared to other similar compounds, such as polyoxin and nikkomycin, which also target chitin synthase. While these compounds share a common mechanism of action, this compound may have unique structural features that enhance its inhibitory activity or selectivity . Other similar compounds include isavuconazole and posaconazole, which are antifungal agents that target different aspects of fungal cell wall synthesis .
List of Similar Compounds
- Polyoxin
- Nikkomycin
- Isavuconazole
- Posaconazole
- Dihydrocapsaicin
Propiedades
Fórmula molecular |
C24H25N3O6 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
Clave InChI |
UAKLDHCWQAJFCU-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



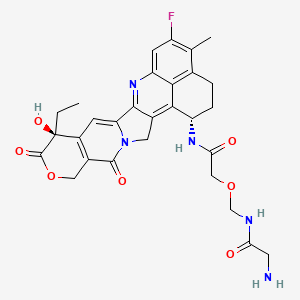

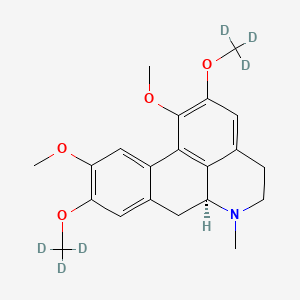
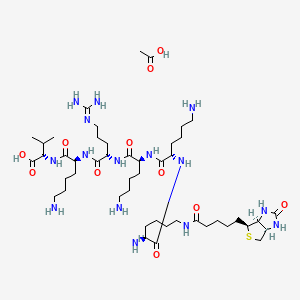
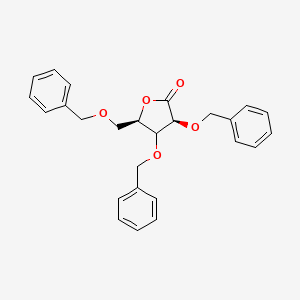

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)
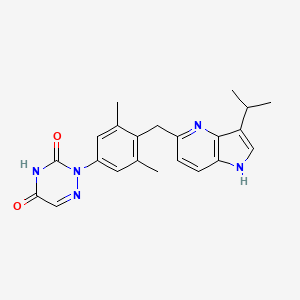
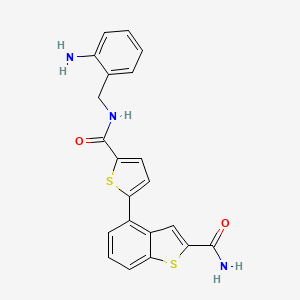
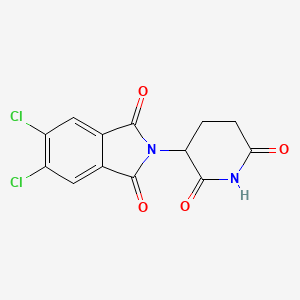
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
